N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrimidinyl moiety, which is further connected to a piperidinyl group. The methanone group is linked to a methoxyphenyl ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Pyrimidinyl Group Synthesis: Pyrimidine derivatives can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Piperidinyl Group Attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.
Methanone Formation: The methanone group can be introduced via Friedel-Crafts acylation reactions.
Final Coupling: The final step involves coupling the methoxyphenyl group with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The aromatic methoxyphenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4,4’-Difluorobenzophenone
Uniqueness
Compared to similar compounds, N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-26-18-6-2-15(3-7-18)20(25)23-12-9-17(10-13-23)24(16-4-5-16)19-8-11-21-14-22-19/h2-3,6-8,11,14,16-17H,4-5,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVEFSMURPCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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